2,4,6-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide
Overview
Description
2,4,6-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide is a useful research compound. Its molecular formula is C16H23N3O2S and its molecular weight is 321.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Ethylene-like Biological Activity in Arabidopsis : A study conducted by Oh et al. (2017) explored small molecules with ethylene-like biological activity. The compound N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-naphthalenesulfonamide (EH-1), which is structurally related to 2,4,6-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzenesulfonamide, displayed promising biological activity by inducing a triple response in Arabidopsis seedlings. This research suggests the potential of such compounds in plant biology and agricultural applications (Oh et al., 2017).
Conformational Studies for Antileishmania Activity : Borges et al. (2014) reported on the conformation differences in benzenesulfonamides, including variants of this compound. These compounds were used in antileishmania studies, with the research highlighting significant differences in molecular conformations that could impact their biological activity (Borges et al., 2014).
Cytotoxicity and Carbonic Anhydrase Inhibition : A series of benzenesulfonamides, including derivatives of this compound, were synthesized and tested for cytotoxicity, tumor-specificity, and potential as carbonic anhydrase inhibitors by Gul et al. (2016). This study provides insights into the potential therapeutic applications of these compounds in cancer treatment (Gul et al., 2016).
Potential Anti-Inflammatory, Analgesic, and Anticancer Activities : Küçükgüzel et al. (2013) synthesized derivatives of celecoxib, including N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These compounds were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities, suggesting the potential of such sulfonamide derivatives in pharmaceutical applications (Küçükgüzel et al., 2013).
Properties
IUPAC Name |
2,4,6-trimethyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O2S/c1-10-7-11(2)16(12(3)8-10)22(20,21)17-9-15-13(4)18-19(6)14(15)5/h7-8,17H,9H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNOALLHDJUJIMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=C(N(N=C2C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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